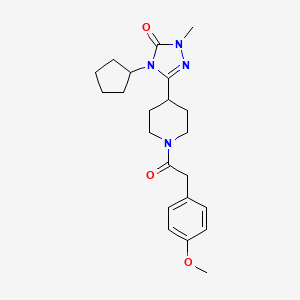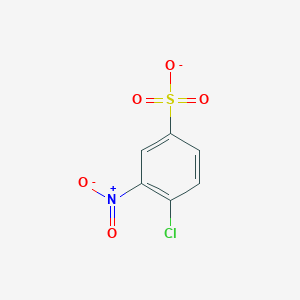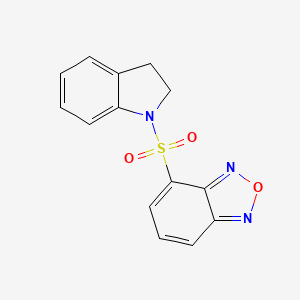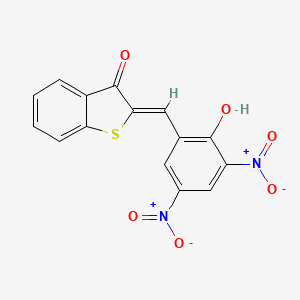
4-cyclopentyl-3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the triazole ring.
Nucleophilic substitution: reactions to introduce the piperidine ring.
Acylation reactions: to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Pharmacology: Research may focus on the compound’s interactions with biological targets, such as receptors or enzymes.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives and piperidine-containing compounds. Examples include:
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
The uniqueness of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H30N4O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-cyclopentyl-5-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O3/c1-24-22(28)26(18-5-3-4-6-18)21(23-24)17-11-13-25(14-12-17)20(27)15-16-7-9-19(29-2)10-8-16/h7-10,17-18H,3-6,11-15H2,1-2H3 |
Clé InChI |
YMDRWBQOMAEXLZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B11117811.png)
![Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11117816.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11117819.png)
![1-(4-Methyl-1,4-diazepan-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11117825.png)


![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
![{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid](/img/structure/B11117859.png)


![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11117874.png)


